molecular formula C7H6F3NOS B6321527 3-(Trifluoromethylsulfinyl)aniline CAS No. 1948-05-6

3-(Trifluoromethylsulfinyl)aniline

Cat. No.: B6321527
CAS No.: 1948-05-6
M. Wt: 209.19 g/mol
InChI Key: ILRLDSCDCNVJRW-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfinyl)aniline is an organic compound with the molecular formula C7H6F3NOS. It is characterized by the presence of a trifluoromethylsulfinyl group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylsulfinyl)aniline typically involves the introduction of a trifluoromethylsulfinyl group to an aniline derivative. One common method involves the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylsulfinyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethylsulfinyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylsulfinyl)aniline involves its interaction with specific molecular targets. The trifluoromethylsulfinyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: Similar structure but lacks the sulfinyl group.

    4-(Trifluoromethylsulfinyl)aniline: Positional isomer with the sulfinyl group at the para position.

    3-(Trifluoromethylsulfonyl)aniline: Contains a sulfonyl group instead of a sulfinyl group.

Uniqueness

3-(Trifluoromethylsulfinyl)aniline is unique due to the presence of the trifluoromethylsulfinyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(trifluoromethylsulfinyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-3-1-2-5(11)4-6/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRLDSCDCNVJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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